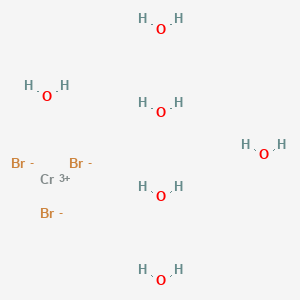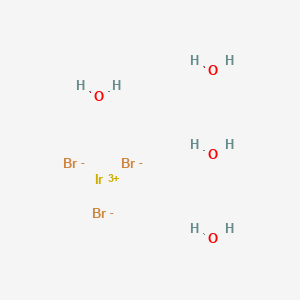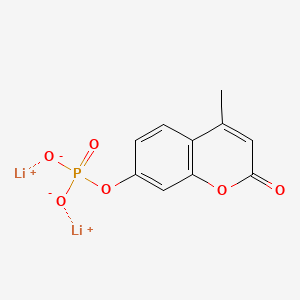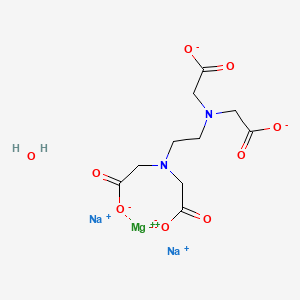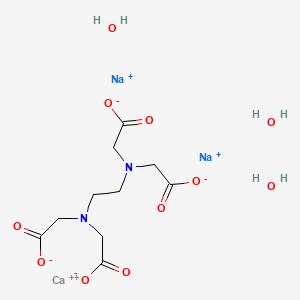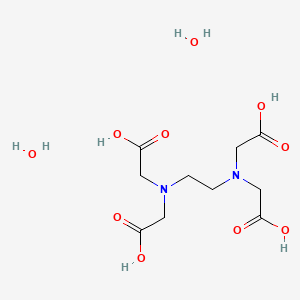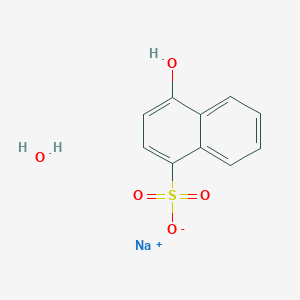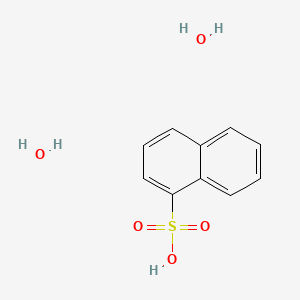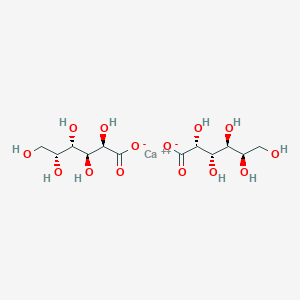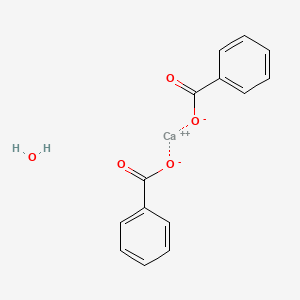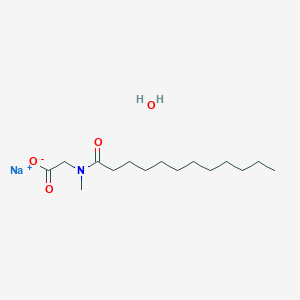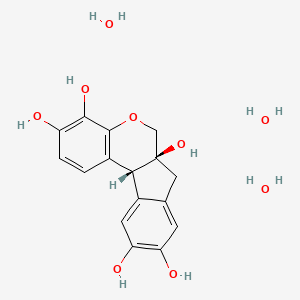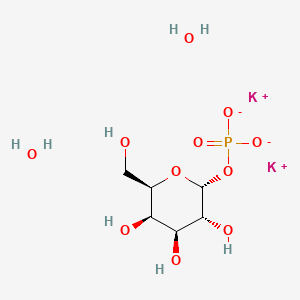
alpha-D-Galactose-1-phosphate dipotassium salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is a chemical compound with the molecular formula C6H11K2O9P·2H2O. It is a derivative of galactose, a type of sugar, and is commonly used in biochemical research. This compound is particularly significant in the study of galactose metabolism and related enzymatic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is synthesized from galactose through a phosphorylation reaction. The process involves the enzyme galactokinase, which catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to galactose, forming galactose-1-phosphate. This intermediate is then reacted with potassium salts to produce the dipotassium salt form.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as galactokinase and galactose-1-phosphate uridylyltransferase, to efficiently convert galactose into the desired compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in glycosylation reactions, where it acts as a donor of galactose units.
Common Reagents and Conditions
Phosphorylation: Requires ATP and galactokinase.
Dephosphorylation: Involves phosphatases that remove the phosphate group.
Glycosylation: Utilizes glycosyltransferases to transfer galactose units to acceptor molecules.
Major Products
Phosphorylation: Produces alpha-D-Galactose-1-phosphate.
Dephosphorylation: Results in free galactose and inorganic phosphate.
Glycosylation: Forms various glycosylated compounds, depending on the acceptor molecule.
Scientific Research Applications
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a substrate for studying the enzymatic activity of galactokinase and galactose-1-phosphate uridylyltransferase. Additionally, it is used in the investigation of metabolic pathways involving galactose, such as the Leloir pathway, which is crucial for understanding disorders like galactosemia .
In medicine, this compound is used to study the biochemical basis of galactosemia, a genetic disorder that affects the body’s ability to process galactose. Researchers use this compound to develop diagnostic assays and potential therapeutic interventions for this condition .
Mechanism of Action
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate exerts its effects by participating in the Leloir pathway of galactose metabolism. The compound is phosphorylated by galactokinase to form galactose-1-phosphate, which is then converted to glucose-1-phosphate by the enzyme galactose-1-phosphate uridylyltransferase. This conversion is essential for the proper utilization of galactose in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucose-1-phosphate dipotassium salt: Similar in structure but involves glucose instead of galactose.
Uridine diphosphate galactose: Another compound involved in galactose metabolism, acting as a galactose donor in glycosylation reactions.
Uniqueness
Alpha-D-Galactose-1-phosphate dipotassium salt dihydrate is unique due to its specific role in the Leloir pathway and its involvement in the metabolism of galactose. Unlike alpha-D-Glucose-1-phosphate, which is involved in glucose metabolism, alpha-D-Galactose-1-phosphate is crucial for understanding and studying galactose-related metabolic disorders .
Properties
IUPAC Name |
dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K.2H2O/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;;;/h2-10H,1H2,(H2,11,12,13);;;2*1H2/q;2*+1;;/p-2/t2-,3+,4+,5-,6-;;;;/m1..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLMWHHJPUWTEV-VOVDTXCTSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.O.O.[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15K2O11P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19046-60-7 |
Source


|
| Record name | α-D-galactose 1-(dipotassium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.879 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
